molecular formula C5H7N3O2 B138366 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone CAS No. 127351-20-6

1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Cat. No.: B138366
CAS No.: 127351-20-6
M. Wt: 141.13 g/mol
InChI Key: CABJVGINZDSCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone is a heterocyclic compound with the molecular formula C5H7N3O2. It belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzophenone hydrazide with suitable reagents to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, HPLC, and LC-MS .

Chemical Reactions Analysis

Types of Reactions

1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered functional groups .

Mechanism of Action

The mechanism of action of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

1-(2-Imino-5-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

127351-20-6

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

1-(2-imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone

InChI

InChI=1S/C5H7N3O2/c1-3-7-8(4(2)9)5(6)10-3/h6H,1-2H3

InChI Key

CABJVGINZDSCIU-UHFFFAOYSA-N

SMILES

CC1=NN(C(=N)O1)C(=O)C

Canonical SMILES

CC1=NN(C(=N)O1)C(=O)C

Synonyms

1,3,4-Oxadiazol-2(3H)-imine,3-acetyl-5-methyl-(9CI)

Origin of Product

United States

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